molecular formula C15H16N2O2S B8437919 N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

Cat. No. B8437919
M. Wt: 288.4 g/mol
InChI Key: NTCXHUVJNOOXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-9,13,16-17H,10-11H2

InChI Key

NTCXHUVJNOOXKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C1Nc2ccccc2CC1NS(=O)(=O)c1ccccc1
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Synthesis routes and methods II

Procedure details

To a solution of LAH (1.0 mL, 1.0 M solution in Et2O) cooled at 0° C. was added dropwise a solution of 162A (120 mg, 0.4 mmol) in THF (5 mL) in 5 min. After addition, the reaction mixture was stirred at RT for 4 h, then quenched by slow addition of EtOAc (2.0 mL), followed by water (15 mL). The mixture was extracted with EtOAc (2×20 mL). The combined EtOAc extracts were washed with water, brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (30-60%) in hexane to give the title compound (84 mg, 73%).
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1 mL
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162A
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120 mg
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5 mL
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73%

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